molecular formula C6H4N2O2 B1418173 Furo[3,2-d]pyrimidin-4(3H)-one CAS No. 655255-08-6

Furo[3,2-d]pyrimidin-4(3H)-one

Cat. No. B1418173
M. Wt: 136.11 g/mol
InChI Key: FBCBUVHNVPZUTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07427616B2

Procedure details

Furo[3,2-d]pyrimidin-4(3H)-one (Intermediate 83) (1.49 g) and phosphorus oxychloride (15 mL) were heated to 120° C. for 45 minutes, cooled to ambient temperature, and evaporated under high vacuum. The residue was added to 50% saturated sodium carbonate (100 mL) and extracted into DCM (3×100 mL). The combined organics were dried and the solvent removed to afford the title compound as an orange solid (1.32 g, 78%);
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[N:1]1[C:6]2[CH:7]=[CH:8][O:9][C:5]=2[C:4](=O)[NH:3][CH:2]=1.P(Cl)(Cl)([Cl:13])=O>>[Cl:13][C:4]1[C:5]2[O:9][CH:8]=[CH:7][C:6]=2[N:1]=[CH:2][N:3]=1

Inputs

Step One
Name
Quantity
1.49 g
Type
reactant
Smiles
N1=CNC(C2=C1C=CO2)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CNC(C2=C1C=CO2)=O
Name
Quantity
15 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated under high vacuum
ADDITION
Type
ADDITION
Details
The residue was added to 50% saturated sodium carbonate (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted into DCM (3×100 mL)
CUSTOM
Type
CUSTOM
Details
The combined organics were dried
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)C=CO2
Measurements
Type Value Analysis
AMOUNT: MASS 1.32 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.